molecular formula C31H24P+ B12675569 9H-Fluoren-9-yltriphenylphosphonium bromide CAS No. 57945-50-3

9H-Fluoren-9-yltriphenylphosphonium bromide

Cat. No.: B12675569
CAS No.: 57945-50-3
M. Wt: 427.5 g/mol
InChI Key: RHQCZVBDCJPOMH-UHFFFAOYSA-N
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Description

Structural Characteristics and Molecular Identity

The molecular identity of this compound is defined by its cationic phosphonium center bonded to three phenyl groups and a 9H-fluoren-9-yl moiety, with a bromide counterion balancing the charge. The compound crystallizes in the monoclinic system (space group P2₁/c), with unit cell parameters reflecting a Z-value of 4. X-ray diffraction studies reveal a slightly distorted tetrahedral geometry around the phosphorus atom, with bond angles ranging from 107.23° to 111.19°. This distortion arises from steric interactions between the bulky fluorenyl and phenyl groups.

The molecular formula C₃₁H₂₄BrP corresponds to a monoisotopic mass of 506.0799 Da, while spectroscopic characterization via ³¹P-NMR shows a distinct resonance signal indicative of the phosphonium center’s electronic environment. The fluorenyl group contributes to the compound’s planar aromatic system, enhancing its stability and participation in π-π interactions. A comparative analysis with related phosphonium salts, such as (4-fluorobenzyl)triphenylphosphonium bromide (C₂₅H₂₁BrFP, 451.31 g/mol), underscores the role of substituents in modulating physicochemical properties.

Table 1: Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₃₁H₂₄BrP
Molecular Weight (g/mol) 507.41
Crystal System Monoclinic
Space Group P2₁/c
Phosphorus Bond Angles 107.23°–111.19°

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57945-50-3

Molecular Formula

C31H24P+

Molecular Weight

427.5 g/mol

IUPAC Name

9H-fluoren-9-yl(triphenyl)phosphanium

InChI

InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1

InChI Key

RHQCZVBDCJPOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{9-Bromofluorene} + \text{Triphenylphosphine} \rightarrow \text{this compound}
$$

This reaction is typically carried out under reflux conditions in an aprotic solvent such as toluene or dichloromethane.

Detailed Preparation Methods

Direct Quaternization Method

  • Reagents: 9-Bromofluorene and triphenylphosphine
  • Solvent: Toluene or dichloromethane
  • Conditions: Reflux for several hours (commonly 12–24 h)
  • Procedure: Triphenylphosphine is dissolved in the solvent, and 9-bromofluorene is added slowly. The mixture is heated under reflux with stirring. The reaction progress is monitored by TLC or NMR. Upon completion, the mixture is cooled, and the phosphonium salt precipitates or is isolated by solvent evaporation and recrystallization.
  • Yield: Typically high, often above 80–90% depending on purity and reaction time.

Polymer-Supported Triphenylphosphine Route

  • Reagents: 9-Fluorenylmethanol, iodine, polymer-supported triphenylphosphine, and imidazole
  • Solvent: Dichloromethane
  • Conditions: Reflux for 30 minutes after initial activation steps
  • Procedure: Polymer-supported triphenylphosphine is first activated by iodine in dichloromethane, followed by addition of imidazole. Then 9-fluorenylmethanol is introduced, and the mixture is refluxed. The product is filtered to remove the polymer support and purified.
  • Advantages: Easier purification due to polymer-supported reagent; high yield (reported 100% in some cases).
  • Reference Example: A reported synthesis achieved 100% yield of 9-methylene-9H-fluorene, a related intermediate, using this method, indicating the efficiency of polymer-supported phosphine in related phosphonium salt preparations.

Alternative Halide Sources and Conditions

  • Use of 9-bromo-9-phenylfluorene as a precursor has been documented for related phosphonium salts, involving similar quaternization steps under reflux in non-polar solvents.
  • Lewis acid-promoted Friedel–Crafts reactions have been used in related fluorenylidene syntheses but are less common for direct phosphonium salt preparation.

Comparative Data Table of Preparation Methods

Method Starting Material Solvent Conditions Yield (%) Notes
Direct Quaternization 9-Bromofluorene + PPh3 Toluene/DCM Reflux, 12–24 h 80–90 Standard, widely used
Polymer-Supported Phosphine 9-Fluorenylmethanol + I2 + PS-PPh3 + Imidazole DCM Reflux, 30 min ~100 Easier purification, high yield
Using 9-Bromo-9-phenylfluorene 9-Bromo-9-phenylfluorene + PPh3 Hexane or isooctane Reflux Not specified Used in related phosphonium salt syntheses

Research Findings and Notes

  • The polymer-supported triphenylphosphine method offers a milder and more efficient route with simplified work-up, as the polymer can be filtered off, reducing impurities and improving yield.
  • Direct quaternization remains the most straightforward and commonly employed method, with well-established protocols and reproducible yields.
  • The choice of solvent and temperature critically affects the reaction rate and purity of the product. Aprotic solvents like dichloromethane and toluene are preferred to avoid side reactions.
  • The phosphonium bromide salt is typically isolated as a crystalline solid, stable under ambient conditions, and characterized by NMR and mass spectrometry for purity confirmation.
  • No significant alternative halide sources other than bromides are commonly used for this phosphonium salt, as bromide provides optimal reactivity and salt stability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Fluoren-9-yltriphenylphosphonium bromide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding phosphine and fluorenyl derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like , , or can be used under basic conditions.

Major Products:

    Oxidation: Oxidized phosphonium salts.

    Reduction: Phosphine and fluorenyl derivatives.

    Substitution: Substituted phosphonium salts with various nucleophiles.

Scientific Research Applications

Organic Synthesis

9H-Fluoren-9-yltriphenylphosphonium bromide serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its ability to act as a phosphonium ylide allows for various transformations, including:

  • Wittig Reactions : This compound can be utilized to generate alkenes from carbonyl compounds through the formation of ylides, which are highly reactive intermediates. The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of an alkene and a phosphine oxide byproduct.

Photochemistry

The compound has been explored for its photochemical properties. Its structure allows for significant light absorption, making it useful in:

  • Photoinitiators : In polymer chemistry, this compound can act as a photoinitiator for radical polymerization processes. Upon exposure to UV light, it generates reactive species that initiate polymerization reactions, which are critical in developing advanced materials.

Materials Science

Due to its unique electronic properties, this phosphonium salt has applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate charge transport makes it suitable for use in OLEDs, where it can enhance device efficiency and stability.
  • Nanomaterials : Research indicates that derivatives of this compound can be incorporated into nanostructured materials for improved electronic and optical properties.

Biological Applications

Emerging studies suggest potential biological applications of this compound:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications.
  • Cellular Studies : The compound may serve as a tool for studying cellular processes due to its ability to interact with biological membranes.

Case Study 1: Synthesis of Functionalized Fluorene Derivatives

A study demonstrated the synthesis of various functionalized fluorene derivatives using this compound as a key reagent. The research highlighted the efficiency of the compound in facilitating reactions between coplanar fluorene derivatives and aryl aminoamides, yielding products with potential applications in organic electronics .

Case Study 2: Photoinitiation Mechanism

In another investigation, researchers explored the mechanism by which this compound acts as a photoinitiator. The study provided insights into the generation of radical species upon UV irradiation and their subsequent role in initiating polymerization reactions. This work underscores the compound's utility in developing new materials with tailored properties .

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-yltriphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The phosphonium cation is highly reactive and can form stable complexes with nucleophiles . The compound’s ability to cross cell membranes makes it useful in biological applications, where it can target specific cellular compartments .

Comparison with Similar Compounds

Sepantronium Bromide (YM-155)

  • Structure : Sepantronium bromide (C₂₀H₁₉BrN₄O₃) features a cyclohexenyl ring, bromine, and a nitrogen-rich heterocycle, differing significantly from the fluorene-based phosphonium structure of the target compound.
  • Bioactivity: Sepantronium is a survivin inhibitor with potent anticancer activity (IC₅₀ = 0.54–11 nM in prostate and lung cancer cells) and enhances radiation sensitivity in non-small cell lung cancer models .
  • Applications : Primarily used in oncology research, contrasting with the synthetic or catalytic roles of 9H-fluoren-9-yltriphenylphosphonium bromide.

Neuromuscular Blocking Agents (Rocuronium Bromide, Vecuronium Bromide)

  • Structure: These compounds contain steroidal or benzylisoquinolinium cores with quaternary ammonium groups, unlike the fluorene-phosphonium hybrid.
  • Function : Used clinically to induce muscle relaxation during intubation. Rocuronium (0.6 mg/kg) achieves comparable intubation conditions to succinylcholine within 60 seconds, with hemodynamic stability .
  • Key Difference : The target compound lacks direct pharmacological activity, emphasizing its role in organic synthesis.

Methyl Bromide (CH₃Br)

  • Structure : A simple alkyl bromide, contrasting with the aromatic and phosphonium features of the target compound.
  • Applications : Methyl bromide is a volatile fumigant and pesticide, posing significant neurotoxic risks .
  • Reactivity : While methyl bromide undergoes nucleophilic substitution, the target compound’s phosphonium group enables participation in more complex reactions (e.g., ylide formation).

Structural and Functional Analysis

Table 1: Comparative Properties of Bromide Compounds

Compound Molecular Formula Molecular Weight Key Features Primary Applications
This compound C₃₁H₂₂BrP ~513.4 (estimated) Fluorene core, phosphonium group, bromide counterion Organic synthesis, catalysis
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Survivin inhibitor, cyclohexenyl-heterocycle hybrid Anticancer research
Rocuronium bromide C₃₂H₅₃BrN₂O₄ 609.70 Steroidal neuromuscular blocker Anesthesia
Methyl bromide CH₃Br 94.94 Volatile alkyl halide Fumigation, pesticide

Stability and Reactivity

  • The phosphonium group in the target compound enhances thermal stability compared to alkyl bromides like methyl bromide, which are prone to hydrolysis or photodegradation .
  • Unlike Sepantronium, which is designed for aqueous solubility and bioavailability, the target compound’s hydrophobicity suits non-polar reaction environments.

Biological Activity

9H-Fluoren-9-yltriphenylphosphonium bromide (commonly referred to as FPh3Br) is a phosphonium salt with significant implications in biological and medicinal chemistry. This compound has garnered attention due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities. This article delves into the biological activity of FPh3Br, summarizing key research findings, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C31H24BrP
  • Molecular Weight : 507.4 g/mol
  • Structure : The compound consists of a fluorenyl group linked to a triphenylphosphonium moiety, contributing to its unique reactivity and biological properties.

FPh3Br exhibits its biological effects through several mechanisms:

  • Membrane Interaction : The cationic nature of FPh3Br allows it to interact with cellular membranes, potentially disrupting membrane integrity and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that FPh3Br may induce oxidative stress in cells, contributing to its antiproliferative effects.
  • Targeting Cellular Pathways : FPh3Br has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that FPh3Br possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Antiproliferative Activity

FPh3Br has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against human colon cancer (Caco-2) and breast cancer (MCF-7) cell lines, revealing significant cytotoxic effects.

Cell Line IC50 (µM)
Caco-220
MCF-715

Case Studies

  • Study on Anticancer Effects : A recent study highlighted the cytotoxic effects of FPh3Br on Caco-2 cells, demonstrating a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cell proliferation, revealing an IC50 value of 20 µM for FPh3Br.
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of FPh3Br against Staphylococcus aureus. The results indicated a significant inhibition zone of 15 mm at a concentration of 32 µg/mL, suggesting its potential as an antibacterial agent.

Q & A

Basic Questions

Q. How can researchers synthesize 9H-Fluoren-9-yltriphenylphosphonium bromide, and what methodological considerations are critical?

  • Answer: A common approach involves nucleophilic substitution or Grignard reactions. For example, fluorenylmagnesium bromide can react with triphenylphosphine bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include:

  • Using dry solvents and reagents to avoid hydrolysis.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Purification via recrystallization from ethanol or column chromatography under inert conditions due to the compound’s hygroscopic nature .
    • Critical Considerations: Optimize stoichiometry (e.g., excess triphenylphosphine bromide) and reaction time to minimize byproducts. Confirm purity using melting point analysis and 31^{31}P NMR spectroscopy .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Answer:

  • NMR Spectroscopy: 1^{1}H NMR (to confirm fluorenyl proton environments) and 31^{31}P NMR (δ ~20–25 ppm for phosphonium salts).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Br]+^+).
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using programs like SHELXL or OLEX2. For example, bond angles and torsion angles in the phosphonium moiety should align with reported crystallographic data (e.g., C–P bond lengths ~1.80 Å) .

Q. What safety protocols are recommended for handling this compound?

  • Answer:

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation.
  • Store in airtight containers under nitrogen to prevent moisture absorption.
  • Dispose of waste via approved protocols for halogenated organophosphorus compounds .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Answer: Discrepancies may arise from polymorphism or solvent inclusion in crystals. Mitigation strategies include:

  • Repeating crystallization in alternative solvents (e.g., dichloromethane/hexane vs. ethanol).
  • Cross-validating with additional techniques (e.g., IR spectroscopy for functional groups, elemental analysis for Br content).
  • Using computational tools (e.g., density functional theory, DFT) to model expected NMR shifts against experimental data .

Q. What role does this compound play in targeted drug delivery systems?

  • Answer: Phosphonium salts are used to target mitochondria due to their positive charge and lipophilicity. Methodological applications include:

  • Conjugating the fluorenyl group to drug candidates for enhanced cellular uptake.
  • Evaluating mitochondrial membrane potential disruption via fluorescence assays (e.g., JC-1 staining).
  • Validating efficacy in cancer cell lines (e.g., HeLa) with cytotoxicity assays (IC50_{50} determination) .

Q. How can reaction conditions be optimized for its use in Suzuki-Miyaura coupling or Wittig reactions?

  • Answer:

  • Base Selection: Use Cs2_2CO3_3 or K3_3PO4_4 for deprotonation in polar aprotic solvents (DMF, DMSO).
  • Catalyst Screening: Test Pd(OAc)2_2/XPhos for coupling efficiency.
  • Temperature Control: Reactions often require heating (80–100°C) for 12–24 hours. Monitor yields via HPLC and adjust catalyst loading (1–5 mol%) to suppress side reactions .

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